molecular formula C25H33ClN2O2 B1674997 Lobuprofen CAS No. 98207-12-6

Lobuprofen

Cat. No.: B1674997
CAS No.: 98207-12-6
M. Wt: 429.0 g/mol
InChI Key: JFGXBHHLHQAGRR-UHFFFAOYSA-N
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Description

Lobuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation. It is a derivative of propionic acid and is known for its effectiveness in treating conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. This compound works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lobuprofen can be synthesized through several methods. One common method involves the condensation of a phenylpiperazine with chloroethanol, followed by reaction with an acid chloride. This process yields this compound hydrochloride . Another method involves the reaction of ethyl 8-nitro-4-oxo-1-benzopyran-2-carboxylate with ammonia in methanol, followed by dehydration and cyclization steps to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous crystallization techniques, such as antisolvent crystallization using hollow fiber membranes, are employed to produce size-controlled this compound nanoparticles .

Chemical Reactions Analysis

Types of Reactions

Lobuprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lobuprofen has a wide range of scientific research applications:

Mechanism of Action

Lobuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The inhibition of COX also affects thromboxane synthesis, which plays a role in blood clotting .

Comparison with Similar Compounds

Lobuprofen is similar to other NSAIDs such as ibuprofen and naproxen. it has unique properties that distinguish it from these compounds:

    Ibuprofen: Like this compound, ibuprofen is a non-selective COX inhibitor.

    Naproxen: Naproxen is another NSAID with a similar mechanism of action.

Similar Compounds

These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific therapeutic applications.

Properties

CAS No.

98207-12-6

Molecular Formula

C25H33ClN2O2

Molecular Weight

429.0 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3

InChI Key

JFGXBHHLHQAGRR-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lobuprofen; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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